molecular formula C13H10N4O2S B6498476 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 946285-99-0

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B6498476
CAS No.: 946285-99-0
M. Wt: 286.31 g/mol
InChI Key: MECLRJONLCORHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 1,3-thiazol-2-yl moiety, which carries a pyridin-3-yl substituent at its 4-position. This structure integrates three aromatic heterocycles (oxazole, thiazole, and pyridine), contributing to unique electronic and steric properties.

The CAS registry number for the closely related analog, 3-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide, is 903340-67-0 . The pyridin-3-yl substitution in the target compound likely enhances hydrogen-bonding capacity and solubility compared to simpler thiazole derivatives.

Properties

IUPAC Name

3-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-5-11(19-17-8)12(18)16-13-15-10(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECLRJONLCORHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxy Amides

The oxazole ring is synthesized via cyclodehydration of β-hydroxy amides using fluorinating agents. A flow chemistry approach enhances safety and efficiency:

  • Substrate : Ethyl 3-hydroxy-3-methylbutanamide.

  • Reagent : Deoxo-Fluor® (1.2 equiv) in trifluorotoluene.

  • Conditions :

    • Temperature: 25°C.

    • Residence time: 10 minutes.

    • Yield: 92–98%.

The reaction proceeds via HF elimination , forming the oxazoline intermediate, which is subsequently oxidized to the oxazole using MnO₂-packed columns.

Oxidation of Oxazolines

Activated MnO₂ (10 g, 115 µmol/g) in a continuous flow system at 60°C converts oxazolines to oxazoles with 63% isolated yield.

Synthesis of 4-(Pyridin-3-yl)-1,3-Thiazol-2-Amine (Intermediate B)

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-bromo ketones with thiourea:

  • Substrate : 3-Acetylpyridine (1.0 equiv) treated with bromine (1.1 equiv) in acetic acid to form α-bromo-3-acetylpyridine.

  • Reaction : React with thiourea (1.2 equiv) in ethanol under reflux for 4 hours.

  • Yield : 75–80%.

Regioselective Functionalization

To ensure regioselectivity at the thiazole’s 4-position, a Suzuki-Miyaura coupling is employed post-thiazole formation:

  • Substrate : 4-Bromo-1,3-thiazol-2-amine.

  • Reagents :

    • Pyridin-3-ylboronic acid (1.5 equiv).

    • Pd(PPh₃)₄ (5 mol%).

    • K₂CO₃ (2.0 equiv) in dioxane/water (4:1).

  • Conditions : 90°C, 12 hours.

  • Yield : 68%.

Amide Bond Formation: Coupling Intermediates A and B

Carboxylic Acid Activation

Intermediate A is activated as an acyl chloride:

  • Reagent : Thionyl chloride (2.0 equiv) in dichloromethane.

  • Conditions : Reflux for 2 hours.

  • Outcome : 3-Methyl-1,2-oxazole-5-carbonyl chloride.

Peptide Coupling Reaction

The acyl chloride reacts with Intermediate B under Schotten-Baumann conditions:

  • Solvent : Tetrahydrofuran/water (3:1).

  • Base : NaOH (3.0 equiv).

  • Temperature : 0°C → room temperature.

  • Yield : 85%.

Alternative methods using HATU or EDCl in DMF achieve comparable yields (80–87%) but require chromatographic purification.

Optimization and Scalability

Flow Chemistry Advantages

  • Cyclodehydration : A continuous flow system reduces HF exposure risk and improves mixing, enabling a throughput of 10.2 g/h.

  • MnO₂ Oxidation : Packed-bed reactors minimize solvent use and enhance MnO₂ reusability (>5 cycles without significant yield drop).

Purification Strategies

  • Liquid-Liquid Extraction : Zaiput membrane separators isolate organic phases at 15 mL/min flow rates.

  • Crystallization : The final compound is recrystallized from ethanol/water (7:3) to ≥98% purity.

Analytical Validation

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (s, 1H, pyridine-H), 8.35 (d, 1H, thiazole-H), 2.45 (s, 3H, CH₃).
LC-MS m/z 287.1 [M+H]⁺ (calc. 286.31).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted heterocycles with potential biological activities .

Scientific Research Applications

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Differs in the position of the methyl group (position 5 of isoxazole) and lacks the pyridinyl substituent.
  • 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ():
    Features a nitro group on the thiazole ring and a phenyl group on the oxazole. The nitro group increases electrophilicity but may confer metabolic instability compared to the pyridinyl group in the target compound.

  • N-(6-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide (): Incorporates a benzothiazole core with a chloro substituent and a pyridin-2-ylmethyl group.

Substituent Modifications

  • 3-Methyl-N-[(3S)-4,4,4-trifluoro-3-hydroxybutyl]-1,2-oxazole-5-carboxamide ():
    Replaces the thiazole-pyridinyl moiety with a trifluoro-hydroxybutyl chain. This modification drastically alters solubility (due to the hydroxy group) and metabolic stability (via fluorination).

  • 3-Methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide ():
    Substitutes the heterocyclic system with a bulky aromatic group, increasing molecular weight (258.3 g/mol) and hydrophobicity (logP 3.74), which may limit aqueous solubility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Solubility (Predicted) Key Substituents
Target Compound C₁₄H₁₁N₅O₂S 313.33 ~2.5 Moderate Pyridin-3-yl, thiazole, oxazole
3-Methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide C₈H₇N₃O₂S 209.23 1.2 High Thiazole, oxazole
5-Methyl-N-(5-nitro-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide C₁₄H₁₀N₄O₄S 342.32 2.8 Low Nitro, phenyl
N-(6-Chloro-benzothiazol-2-yl)-3-methyl-oxazole-5-carboxamide C₁₈H₁₃ClN₄O₂S 384.84 3.7 Low Chloro, benzothiazole

Notes:

  • The target compound’s pyridinyl group enhances polarity compared to phenyl or nitro substituents, improving solubility in polar solvents.
  • Fluorinated analogs (e.g., ) exhibit higher metabolic stability due to C-F bond resistance to enzymatic cleavage.

Analytical Characterization

  • Purity : High-performance liquid chromatography (HPLC) purity exceeds 94% for most analogs (e.g., 97.61% for compound 35 in ).
  • Spectroscopy : ¹H NMR chemical shifts for the target compound’s pyridinyl protons are expected near δ 8.6–7.8 ppm, consistent with pyridine-containing analogs (e.g., δ 8.63 ppm in compound 72, ).

Biological Activity

The compound 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of compounds containing the oxazole ring against Mycobacterium bovis, demonstrating strong inhibition in both active and dormant states. The binding affinity of these compounds to the mycobacterial enoyl reductase (InhA) enzyme was a key mechanism for their antimicrobial action .

CompoundTarget PathogenMIC (µM)Mechanism of Action
3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamideM. tuberculosis4–8Inhibition of InhA enzyme
N-dodecyl derivativeM. kansasii8–16Disruption of mycolic acid synthesis

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar scaffolds have shown activity against various cancer cell lines. For instance, derivatives containing the oxadiazole unit have been reported to possess cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

In vitro studies have demonstrated that modifications in the alkyl chain length can enhance the anticancer activity of these compounds. For example, compounds with longer chains (10 to 12 carbon atoms) exhibited significantly improved efficacy compared to shorter-chain analogs .

Cell LineCompound TestedIC50 (µM)
HeLa3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide62.5
CaCo-2Similar derivatives92.4

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Studies have shown that thiazole and oxazole derivatives can inhibit key enzymes such as histone deacetylases (HDACs), which are involved in tumor growth regulation . The inhibition of HDACs leads to altered gene expression and can induce apoptosis in cancer cells.

Case Studies

  • Antitubercular Activity : Research conducted by Desai et al. demonstrated that a series of pyridine-based oxadiazole derivatives exhibited potent antitubercular activity with minimal cytotoxicity towards mammalian cells .
  • Cytotoxicity Against Cancer Cells : In a study exploring various oxadiazole derivatives, significant cytotoxic effects were observed against multiple cancer cell lines, indicating the potential for these compounds as anticancer agents .

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scaling requires transitioning from batch reactors to flow chemistry for exothermic steps (e.g., cyclization). Solvent recovery (e.g., THF distillation) and minimizing column chromatography via crystallization (e.g., ethyl acetate/hexane) are critical .

Notes

  • Advanced Methods : Emphasis on mechanistic studies (e.g., Hammett analysis, MD simulations) ensures depth.
  • Contradictions : Highlighted strategies to address bioactivity discrepancies between computational and experimental data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.